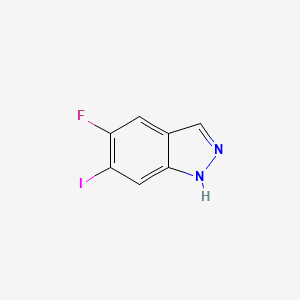

5-Fluoro-6-iodoindazole

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, playing a pivotal role in the metabolic processes of all living organisms. nih.govbenthamdirect.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are found in a vast array of naturally occurring and synthetic molecules. ijcaonline.orgopenmedicinalchemistryjournal.com Their prevalence is particularly notable in the fields of chemical biology and medicinal chemistry. nih.gov In fact, a significant majority—over 75%—of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety. nih.govmdpi.com

The unique structural and electronic properties conferred by the nitrogen atom(s) allow these heterocycles to engage in crucial biological interactions, such as hydrogen bonding with enzymes and receptors. nih.gov This ability to mimic natural metabolites and other endogenous molecules makes them ideal candidates for drug design. openmedicinalchemistryjournal.com They form the structural basis for a wide range of essential biomolecules, including nucleic acids (adenine, guanine, cytosine, thymine), vitamins, and hormones. ijcaonline.orgnih.gov Consequently, these scaffolds are integral to the development of therapeutic agents across numerous disease areas, including treatments for cancer, infections, and inflammation. nih.govmdpi.comijsrtjournal.com

The Indazole Nucleus as a Privileged Scaffold in Advanced Organic Synthesis and Drug Design

Among the diverse families of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold." This term signifies a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of a wide range of biologically active compounds. nih.govresearchgate.net The indazole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key feature in numerous commercially available drugs and clinical trial candidates. nih.govbenthamdirect.comresearchgate.net

The therapeutic versatility of indazole derivatives is extensive, with demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. nih.govbenthamdirect.comresearchgate.net The structural features of the indazole ring, including its planarity and the presence of nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, are key to its broad pharmacological utility. researchgate.net This has spurred significant interest within the synthetic organic chemistry community to develop novel and efficient methods for the construction and functionalization of the indazole core, making it a focal point in modern drug discovery programs. researchgate.netnih.govresearchgate.net

Rationale for Investigating Substituted Indazole Derivatives: Focus on Halogenated Analogues

The strategic modification of the basic indazole scaffold through the introduction of various substituents is a common and effective strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. Among the most impactful modifications is halogenation—the incorporation of halogen atoms such as fluorine, chlorine, bromine, and iodine.

Halogens can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org For instance, the introduction of a fluorine atom can block sites of metabolism and modulate the acidity of nearby functional groups, while heavier halogens like iodine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets. rsc.org

Halogenated indazoles, therefore, represent a particularly important subclass of derivatives. They often serve as crucial intermediates in the synthesis of more complex molecules through reactions like cross-coupling, or they can be key components of final drug compounds themselves. rsc.orgchim.it Many potent and selective drug candidates, including kinase inhibitors for cancer therapy, are derived from halogenated indazole precursors. rsc.org

Contextualization of 5-Fluoro-6-iodoindazole within Indazole Chemical Space

The compound This compound is a specific example of a di-halogenated indazole that combines the unique properties of both fluorine and iodine. Its structure is characterized by a fluorine atom at the 5-position and an iodine atom at the 6-position of the indazole ring.

This particular substitution pattern makes it a valuable and versatile building block in organic synthesis. lookchem.com The iodine at the 6-position is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical groups to build more complex molecular architectures. The fluorine at the 5-position can enhance the molecule's metabolic stability and influence its electronic properties, which can be beneficial for biological activity.

Therefore, This compound is not just a simple chemical compound but a strategically designed synthetic intermediate. It provides chemists with a platform to readily access a library of novel 5-fluoro-6-substituted indazole derivatives for screening in drug discovery programs and for applications in materials science. lookchem.comchemimpex.com Its utility lies in the predictable reactivity of its halogen substituents, enabling the targeted synthesis of molecules with potentially improved therapeutic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4FIN2 |

|---|---|

Molecular Weight |

262.02 g/mol |

IUPAC Name |

5-fluoro-6-iodo-1H-indazole |

InChI |

InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |

InChI Key |

OMXWYWLALATRKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 6 Iodoindazole

Regioselective Functionalization Approaches for the Indazole Core

The introduction of substituents onto the benzene (B151609) portion of the indazole nucleus with high regioselectivity is a fundamental challenge in the synthesis of specifically functionalized derivatives. The electronic nature of the indazole ring system and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic and metal-catalyzed reactions.

Introduction of Halogen Substituents at the Benzene Moiety (C5 and C6 Positions)

The direct halogenation of the indazole ring can be a complex process, often leading to a mixture of products. However, by carefully selecting the halogenating agent and reaction conditions, regioselective introduction of halogens at the C5 and C6 positions can be achieved. For instance, the iodination of indazoles can be accomplished using iodine in the presence of a base such as potassium hydroxide, which has been demonstrated in the synthesis of 3-iodo-1H-indazole derivatives. While direct C-H iodination at the C6 position of a 5-fluoroindazole precursor is a potential route, the regioselectivity would be influenced by the directing effect of the fluorine atom.

A more controlled approach involves the synthesis of the indazole ring from a pre-functionalized benzene derivative. For example, a synthetic route starting from a 3-fluoro-4-iodo-2-methylaniline precursor would definitively place the fluorine and iodine atoms at the desired C5 and C6 positions of the final indazole product, respectively. This strategy circumvents the challenges of regioselectivity in the direct halogenation of the indazole core. A similar strategy has been reported for the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline and proceeds through bromination, cyclization, and deprotection steps google.com.

Strategies for Orthogonal Halogenation: Fluorine and Iodine Incorporation

Orthogonal halogenation refers to the sequential and selective introduction of different halogen atoms onto a molecule. In the context of 5-fluoro-6-iodoindazole, this would involve the introduction of a fluorine atom at the C5 position and an iodine atom at the C6 position in a controlled manner.

One viable strategy involves starting with a precursor that already contains one of the desired halogens. For example, one could begin with a 5-fluoroindazole and then selectively introduce an iodine atom at the C6 position. This could potentially be achieved through directed C-H activation or electrophilic iodination, where the fluorine atom would influence the regioselectivity of the reaction.

Alternatively, a more robust method involves a multi-step synthesis starting from a precursor where the positions for halogenation are pre-determined. A plausible synthetic pathway could start from a suitably substituted aniline, such as 2-methyl-4-nitroaniline. This precursor could first be iodinated at the position ortho to the methyl group (which will become the C6 position of the indazole) and then fluorinated at the position meta to the methyl group (the future C5 position) via a Sandmeyer-type reaction on a corresponding aminophenyl precursor. Subsequent cyclization to form the indazole ring would then yield the desired this compound. This approach offers precise control over the placement of both halogen substituents.

Classical and Modern Synthetic Routes to Substituted Indazoles Relevant to this compound

The construction of the indazole scaffold itself can be achieved through various classical and modern synthetic methods. These methods can be adapted to produce the 5-fluoro-6-iodo-substituted target molecule, primarily by using appropriately substituted starting materials.

Cyclization Reactions of Precursor Molecules

Cyclization reactions are a cornerstone of indazole synthesis. A common and effective method is the Cadogan reductive cyclization, which involves the deoxygenative cyclization of an o-nitrobenzylamine or a related derivative. For the synthesis of this compound, a potential precursor would be 2-amino-5-fluoro-4-iodotoluene, which upon diazotization and intramolecular cyclization would yield the target indazole. A one-pot condensation-Cadogan reductive cyclization has been reported for the synthesis of various 2H-indazoles from ortho-imino-nitrobenzene substrates nih.gov.

Another widely used cyclization approach is the reaction of a substituted o-toluidine with a nitrosating agent. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved by the cyclization of a brominated 3-fluoro-2-methylaniline derivative using isoamyl nitrite google.com. This methodology could be directly applied to a 4-iodo-3-fluoro-2-methylaniline precursor to obtain this compound.

The table below summarizes key cyclization reactions applicable to the synthesis of substituted indazoles.

| Cyclization Method | Precursor Type | Reagents | Product Type |

| Cadogan Reductive Cyclization | o-Nitrobenzylamine derivative | Trialkyl phosphite or other reducing agents | Substituted Indazole |

| Diazotization/Cyclization | o-Aminobenzylamine derivative | Nitrous acid | Substituted Indazole |

| Hydrazone Cyclization | o-Halobenzaldehyde/ketone hydrazone | Base | Substituted Indazole |

Transition Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction and Derivatization

Transition metal-catalyzed reactions have become powerful tools for both the construction of the indazole ring and its subsequent functionalization. Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent.

For the synthesis of this compound, a transition metal-catalyzed approach could be employed in the final steps to introduce one of the halogen atoms. For example, a 5-fluoro-6-bromoindazole could undergo a halogen exchange reaction (Finkelstein reaction) catalyzed by a copper salt to yield the desired this compound.

More advanced strategies involve the direct C-H functionalization of the indazole core. While challenging to control regioselectivity on the benzene ring, directed C-H activation can offer a pathway to install substituents at specific positions. For instance, a directing group at the N1 position of a 5-fluoroindazole could direct a palladium or rhodium catalyst to activate the C-H bond at the C6 position, allowing for subsequent iodination. Recent reviews have highlighted the extensive developments in transition-metal-catalyzed C–H activation for the synthesis of functionalized indazoles nih.gov.

The following table provides examples of transition metal-catalyzed reactions relevant to indazole synthesis.

| Reaction Type | Catalyst | Reactants | Product Feature |

| Suzuki Coupling | Palladium | Indazolyl boronic acid + Aryl halide | Aryl-substituted indazole |

| Heck Coupling | Palladium | Halogenated indazole + Alkene | Alkenyl-substituted indazole |

| Buchwald-Hartwig Amination | Palladium | Halogenated indazole + Amine | Amino-substituted indazole |

| C-H Activation/Halogenation | Rhodium/Palladium | Indazole + Halogen source | Halogenated indazole |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) can be a valuable strategy for introducing substituents onto an activated aromatic ring. For the synthesis of this compound, an SNAr approach would likely involve a precursor with a good leaving group (like a nitro group or another halogen) at either the C5 or C6 position, activated by a strongly electron-withdrawing group.

For instance, a precursor such as 5,6-dinitroindazole could potentially undergo selective substitution of one nitro group with fluoride (B91410) and the other with iodide under carefully controlled conditions. However, achieving high regioselectivity in such a reaction would be challenging.

A more plausible SNAr strategy involves an intramolecular cyclization. A precursor such as a 2,4-dihalo-6-methylphenylhydrazine could undergo intramolecular SNAr to form the indazole ring. For example, a 2-fluoro-4-iodo-6-methylphenylhydrazine could cyclize via displacement of the fluorine atom by the terminal nitrogen of the hydrazine moiety to form 6-iodoindazole, with the fluorine ending up at a different position. To achieve the desired 5-fluoro-6-iodo substitution pattern via an intramolecular SNAr cyclization, a precursor like 2,5-difluoro-4-iodo-toluene would need to be converted to a hydrazine derivative, which could then cyclize. The synthesis of 1-aryl-5-nitro-1H-indazoles via an intramolecular SNAr reaction of arylhydrazones has been reported.

Oxidative C-N Bond Formation Approaches

The construction of the indazole ring system through the formation of a carbon-nitrogen bond is a key synthetic strategy. Oxidative C-N bond formation approaches offer a direct and atom-economical route to indazoles from readily available precursors. These methods typically involve an intramolecular cyclization of a suitably substituted phenyl derivative, where a C-H bond is activated and subsequently functionalized to form the N-N bond of the indazole core.

One prominent method involves the silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.org This approach has been successfully employed for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govacs.org The reaction proceeds via a single electron transfer (SET) mechanism mediated by a Ag(I) oxidant, leading to the formation of the indazole ring. acs.org While this method has not been specifically reported for this compound, its tolerance for various functional groups suggests its potential applicability. The presence of fluoro and iodo substituents on the arylhydrazone precursor would need to be evaluated for their electronic and steric effects on the cyclization.

Another powerful strategy is the use of transition-metal-catalyzed C-H activation and annulation reactions. For instance, rhodium(III) and copper(II) co-catalyzed systems have been developed for the synthesis of substituted 1H-indazoles. mdpi.com These reactions often proceed under mild conditions and can utilize molecular oxygen as a green oxidant. mdpi.com The mechanism typically involves a Rh(III)-catalyzed C-H activation/C-N bond formation followed by a Cu-catalyzed N-N bond formation. mdpi.com The regioselectivity of the C-H activation is a critical aspect, particularly in substrates with multiple potential reaction sites. For a precursor to this compound, the directing group's position would be crucial in achieving the desired cyclization.

Hypervalent iodine reagents, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), have also emerged as effective mediators for oxidative C-N bond formation in the synthesis of 1H-indazoles from arylhydrazones. researchgate.net These metal-free conditions offer an advantage in terms of avoiding heavy metal contamination in the final product. researchgate.net The reaction is believed to proceed through an intramolecular electrophilic cyclization onto the aromatic ring. The electronic nature of the substituents on the aryl ring can significantly influence the reaction's efficiency.

| Method | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |

| Silver-Mediated C-H Amination | Ag(I) salts (e.g., AgNTf₂) | Employs a single electron transfer mechanism; broad substrate scope. nih.govacs.org | Feasible, but the influence of fluoro and iodo groups on the SET process needs investigation. |

| Rh(III)/Cu(II)-Catalyzed Annulation | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Utilizes molecular oxygen as a green oxidant; proceeds under mild conditions. mdpi.com | Highly promising; regioselectivity of C-H activation will be a key factor. |

| Hypervalent Iodine-Mediated Cyclization | PIFA | Metal-free conditions; proceeds via electrophilic cyclization. researchgate.net | Applicable, with the electron-withdrawing nature of the halogens potentially influencing the cyclization step. |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Indazoles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. proquest.commdpi.comnih.govnih.gov The synthesis of halogenated indazoles, including this compound, can benefit significantly from the application of these principles.

Key areas of focus in the green synthesis of N-heterocycles include the use of environmentally benign solvents, the development of catalyst systems based on earth-abundant metals, and the use of energy-efficient reaction conditions. proquest.comrsc.org For instance, the use of water as a solvent in oxidative C-N bond formation has been reported for the synthesis of benzimidazole-fused heterocycles, showcasing a significant step towards greener reaction protocols. researchgate.netrsc.org

In the context of halogenated indazoles, direct C-H halogenation using less hazardous reagents is a desirable green alternative to traditional methods that often employ harsh and environmentally unfriendly reagents. researchgate.net Metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) has been developed, allowing for the selective synthesis of mono- and poly-halogenated products in high yields under mild conditions. researchgate.net This approach could potentially be adapted for the late-stage functionalization of a 5-fluoroindazole precursor to introduce the iodine atom at the 6-position.

The application of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic routes by reducing reaction times and energy consumption. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various biologically active heterocyclic compounds. nih.gov

| Green Chemistry Principle | Application in Halogenated Indazole Synthesis | Example/Potential Application for this compound |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. researchgate.netproquest.comrsc.org | Performing the oxidative cyclization step in an aqueous medium. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Direct C-H functionalization and annulation reactions are inherently more atom-economical than multi-step classical syntheses. |

| Use of Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. proquest.comrsc.org | Utilizing transition metal catalysts (e.g., Rh, Cu) or organocatalysts for the cyclization step. mdpi.com |

| Design for Energy Efficiency | Utilizing milder reaction conditions and alternative energy sources. nih.gov | Employing microwave-assisted synthesis to potentially reduce reaction times and energy input for the formation of the indazole ring or subsequent halogenation. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While challenging for this specific target, exploring precursors derived from biomass could be a long-term goal. |

Mechanistic Investigations and Reaction Pathways in 5 Fluoro 6 Iodoindazole Synthesis

Detailed Reaction Mechanisms of Key Synthetic Steps (e.g., C-H Functionalization, Cycloadditions)

The construction of the 5-fluoro-6-iodoindazole scaffold can be approached through methods that form the heterocyclic ring from a pre-functionalized benzene (B151609) precursor. Key among these are intramolecular C-H amination and transition-metal-catalyzed annulation reactions.

Intramolecular C-H Bond Amination: A plausible pathway involves the cyclization of an appropriately substituted arylhydrazone. For instance, a hydrazone derived from a 4-fluoro-5-iodo-substituted aryl precursor can undergo an intramolecular C-H bond amination to form the indazole ring. This type of reaction is often mediated by an oxidant and a metal catalyst. A proposed mechanism, adapted from silver-mediated syntheses of 1H-indazoles, is as follows nih.gov:

The arylhydrazone precursor is treated with a metal salt, such as a silver(I) or copper(II) species.

The metal center coordinates with the hydrazone, facilitating the activation of a C-H bond on the aryl ring ortho to the hydrazone group.

An oxidative C-N bond formation occurs, leading to the cyclized indazole ring system.

The catalyst is regenerated, and the final product, 5-fluoro-6-iodo-1H-indazole, is released.

This method is advantageous as it builds the heterocyclic ring directly onto a substrate where the desired substitution pattern is already present, avoiding potential issues with the regioselectivity of late-stage halogenation.

Rhodium(III)-Catalyzed [4+1] Annulation: For the synthesis of N-substituted 2H-indazoles, rhodium(III)-catalyzed C-H functionalization provides a powerful and atom-economical route. This formal [4+1] annulation typically involves the reaction of an azobenzene (B91143) with an aldehyde nih.gov. A hypothetical adaptation for a related structure would proceed via the following mechanistic steps:

The azo group of a substituted azobenzene directs the Rh(III) catalyst to activate an ortho C-H bond, forming a five-membered rhodacycle intermediate.

The rhodacycle then undergoes a reversible migratory insertion into the C=O bond of an aldehyde partner.

The resulting intermediate undergoes cyclative capture, where the initially formed hydroxyl group acts as a leaving group.

Subsequent aromatization yields the final N-aryl-2H-indazole product nih.gov.

While this method synthesizes the 2H-indazole tautomer, it highlights a sophisticated C-H activation/cyclization cascade that can be used to construct the indazole core with high functional group tolerance nih.gov.

[3+2] Cycloaddition Reactions: Cycloaddition reactions represent another fundamental strategy for forming five-membered heterocyclic rings. The synthesis of 1H-indazoles can be achieved through [3+2] annulation reactions chemicalbook.com. One such approach involves the reaction of a diazo compound with an aryne precursor, such as a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like CsF chemicalbook.com. This pathway generates the indazole ring regioselectively. Another method involves a [3+2] dipolar cycloaddition between arynes and sydnones, which proceeds under mild conditions to afford 2H-indazoles in high yields organic-chemistry.org. Applying these principles, a 4-fluoro-5-iodo-substituted aryne could theoretically react with a suitable dipolarophile to construct the desired indazole ring.

Role of Catalysts and Reagents in Regioselectivity and Yield Optimization

The choice of catalysts and reagents is critical for controlling the regioselectivity and maximizing the yield in the synthesis of complex molecules like this compound. Different catalytic systems are employed depending on the desired reaction, such as ring formation or substitution.

In C-H functionalization and amination reactions, transition metals play a central role. Copper and silver salts are effective catalysts for intramolecular C-H amination of arylhydrazones to form 1H-indazoles nih.govnih.gov. The choice of oxidant and additives is crucial for yield optimization. For example, in the synthesis of 1H-indazoles via silver-mediated amination, a combination of Cu(OAc)₂ as a catalyst and AgNTf₂ as an oxidant has been shown to be highly effective, leading to excellent yields across a range of substrates nih.gov.

For directed C-H activation/annulation cascades, cationic rhodium(III) and cobalt(III) complexes are often the catalysts of choice nih.govnih.gov. The regioselectivity of these reactions is typically controlled by a directing group on the substrate, such as an azo moiety, which positions the metal catalyst for the selective activation of a specific C-H bond nih.gov. The yield can be significantly enhanced by the use of additives. In cobalt-catalyzed systems, the addition of silver acetate (B1210297) (AgOAc) has been shown to dramatically improve reaction yields compared to using the cobalt catalyst alone nih.gov.

The table below summarizes representative catalytic systems used in the synthesis of indazole cores.

| Reaction Type | Catalyst | Key Reagents/Additives | Typical Tautomer Formed | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Cu(OAc)₂ | AgNTf₂ (Oxidant) | 1H-Indazole | nih.gov |

| C-H Annulation | [CpRhCl₂]₂ | AgSbF₆, NaOAc | 2H-Indazole | nih.gov |

| C-H Annulation | [CpCoI₂]₂ | AgOAc | 2H-Indazole | nih.gov |

| Cyclization of Hydrazones | Cu₂O | K₃PO₄ (Base) | 1H-Indazole | nih.gov |

| Three-Component Synthesis | Cu₂O-NPs | NaN₃, PEG 300 (Solvent) | 2H-Indazole | organic-chemistry.org |

Regioselectivity also pertains to substitutions on the indazole ring itself. For instance, direct halogenation of 2H-indazoles using N-halosuccinimides (NXS) can be controlled to achieve mono- or poly-halogenation by adjusting the reaction conditions and stoichiometry of the NXS reagent rsc.org.

Understanding Tautomeric Forms (1H- and 2H-Indazole) and Their Influence on Reactivity

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. A third, less common form, 3H-indazole, is generally not favored chemicalbook.com. The equilibrium between the 1H- and 2H-tautomers is a defining characteristic of indazole chemistry, influencing the molecule's synthesis, reactivity, and biological properties nih.govnih.gov.

Stability and Predominance: Numerous studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer chemicalbook.comnih.govnih.govnih.govcaribjscitech.com. The energy difference is estimated to be around 2.3 kcal/mol, making the 1H form the predominant tautomer in the gas phase, in solution, and in the solid state chemicalbook.comnih.govcaribjscitech.com. This stability is often attributed to its benzenoid structure, in contrast to the quinonoid structure of the 2H-form nih.gov.

Influence on Reactivity and Regioselectivity: The presence of two nitrogen atoms that can be substituted (N-1 and N-2) makes the control of regioselectivity in reactions like alkylation and acylation a significant synthetic challenge. The outcome of these reactions is heavily influenced by the tautomeric equilibrium and is dictated by kinetic versus thermodynamic control nih.gov.

Thermodynamic vs. Kinetic Control: Generally, substitution at the N-1 position leads to the thermodynamically more stable product, while substitution at the N-2 position is often the kinetically favored pathway nih.gov.

Role of Reagents and Conditions: The ratio of N-1 to N-2 substituted products can be manipulated by carefully selecting the reaction conditions. Several factors play a role:

Base and Solvent: The choice of base and solvent system is critical. For N-alkylation, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 isomer. In contrast, different conditions, such as Mitsunobu reactions, can show a strong preference for the N-2 isomer nih.gov.

Electrophile: The nature of the alkylating or acylating agent can affect the regioselectivity. Steric hindrance at the N-1 position, which is adjacent to the fused benzene ring, can lead to preferential attack at the more accessible N-2 position nih.gov.

Substituents: The electronic nature of substituents already present on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby directing the site of substitution nih.gov. For example, electron-withdrawing groups at the C7 position have been shown to confer excellent N-2 regioselectivity nih.gov.

The table below illustrates how different conditions can influence the regioselectivity of N-alkylation on the indazole scaffold.

| Condition/Reagent | Favored Product | Control Type | Rationale | Reference |

|---|---|---|---|---|

| NaH in THF | N-1 Isomer | Thermodynamic | Formation of the more stable product under equilibrating conditions. | nih.gov |

| Mitsunobu (DEAD/PPh₃) | N-2 Isomer | Kinetic | Reaction often proceeds through the kinetically favored pathway. | nih.gov |

| Cs₂CO₃ in DMF | N-1 Isomer | Thermodynamic | Base and solvent combination favors the more stable regioisomer. | nih.gov |

| Bulky C3-substituent | N-1 Isomer | Steric | Steric hindrance from a C3-halogen directs alkylation away from the N-2 position. | nih.gov |

Understanding and controlling these tautomeric effects are essential for the rational design and synthesis of specific indazole derivatives like this compound, ensuring that functionalization occurs at the desired position to yield the correct isomer.

Derivatization and Functionalization Strategies of the 5 Fluoro 6 Iodoindazole Scaffold

Post-Synthetic Modification of the Iodinated Position (C6)

The carbon-iodine bond at the C6 position is the most labile and synthetically versatile site on the 5-fluoro-6-iodoindazole benzene (B151609) ring. Its susceptibility to oxidative addition with transition metal catalysts makes it an ideal handle for introducing a wide array of molecular complexity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are the cornerstone of C6 functionalization, enabling the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties at the C6 position. The coupling of this compound with various boronic acids or their corresponding esters proceeds in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are common catalysts.

Stille Coupling: The Stille reaction offers a complementary method for C-C bond formation, coupling the iodoindazole with organostannane reagents. wikipedia.orglibretexts.org This method is particularly useful due to the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org The reaction is catalyzed by palladium complexes and can be accelerated by the addition of ligands or copper(I) salts. harvard.eduorganic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the premier method. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. soton.ac.ukresearchgate.net This reaction proceeds under mild conditions and is tolerant of a broad range of functional groups, making it suitable for late-stage functionalization. nih.gov

Table 1: Examples of Cross-Coupling Reactions at the C6 Position Data presented is representative of typical conditions for analogous aryl iodides.

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80-100 °C | 6-Aryl-5-fluoroindazole |

| Stille | Vinylstannane | PdCl₂(PPh₃)₂ | Toluene, 110 °C | 6-Vinyl-5-fluoroindazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, Room Temp. to 60 °C | 6-Alkynyl-5-fluoroindazole |

Beyond C-C bond formation, the C6-iodo group serves as a launching point for installing various other functionalities. These transformations expand the chemical space accessible from the this compound scaffold. Potential, though less commonly documented, transformations include:

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 6-amino-5-fluoroindazole derivatives.

Cyanation: Transition-metal-catalyzed reaction with cyanide sources (e.g., Zn(CN)₂) to yield 5-fluoro-6-cyanoindazole.

Etherification: Copper-catalyzed coupling with alcohols or phenols to form 6-alkoxy or 6-aryloxy derivatives.

Chemical Transformations at the Fluorinated Position (C5)

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the C5-fluoro group on the indazole ring exceptionally stable and generally unreactive. uni-wuerzburg.de Functionalization at this position represents a significant synthetic challenge and typically requires harsh conditions or highly specialized reagents.

The primary pathway for modifying an aryl fluoride (B91410) is through nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.gov However, this reaction is efficient only when the C-F bond is activated by potent electron-withdrawing groups positioned ortho or para to it. nih.govyoutube.com In the this compound scaffold, the indazole ring itself does not provide sufficient activation to facilitate SNAr reactions under standard conditions.

Modern synthetic methods involving transition-metal-catalyzed C-F bond activation have emerged as a potential strategy. uni-wuerzburg.denih.gov These reactions can proceed via oxidative addition to a low-valent metal center, but often require specific directing groups and tailored catalyst systems. nih.govqub.ac.uk Research in this area is ongoing, but practical and general methods for the selective functionalization of the C5-fluoro position on the indazole core are not yet well-established in the literature. rsc.org

N-Functionalization and Its Impact on Scaffold Properties

The indazole core contains two nitrogen atoms, N1 and N2, which can be functionalized, most commonly through alkylation or arylation. rsc.org Such modifications are critical as they can significantly alter the scaffold's physicochemical properties, including solubility, metabolic stability, and conformational rigidity. Furthermore, installing a protecting group on one of the nitrogen atoms is often a key strategic step to direct subsequent functionalization at other positions, such as C3.

Alkylation of the indazole NH group can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions (base, solvent) and the nature of the electrophile. For instance, N-arylation can be achieved through Ullmann condensation or Buchwald-Hartwig amination, typically with aryl halides. mdpi.com The choice of N-substituent can influence the electronic properties of the entire ring system, thereby impacting the reactivity of other positions.

Table 2: Representative N-Functionalization Reactions for Indazole Scaffolds

| Reaction Type | Reagent | Base | Typical Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromide | Cs₂CO₃ | DMF, Room Temp. | 1-Ethyl and 2-Ethyl isomers |

| N-Arylation (Ullmann) | Aryl iodide, CuI | K₂CO₃ | DMF, 140 °C | 1-Aryl and 2-Aryl isomers |

| N-Protection | (Boc)₂O | DMAP | THF, Room Temp. | N-Boc protected indazole |

Selective Functionalization at the Pyrazole (B372694) Moiety (C3)

The C3 position of the indazole ring is a site of significant interest for derivatization. While less reactive than the C6-iodo position, it is amenable to functionalization through several modern synthetic strategies. chim.it

Direct C-H activation at C3 is a powerful method for introducing new substituents. acs.org This is often achieved using transition metal catalysts, such as rhodium or palladium, which can coordinate to the pyrazole nitrogen atoms to direct functionalization to the adjacent C3 position. mdpi.comnih.gov These reactions can be used for arylation, alkylation, or other C-C bond-forming processes.

Alternatively, a two-step deprotonation/electrophile trapping sequence can be employed. After protecting the N1 position, a strong base (e.g., n-butyllithium or a lithium amide) can selectively deprotonate the C3 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce halogens, alkyl, or carbonyl groups. chim.it Halogenation at C3, for instance by using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), provides a useful handle for subsequent cross-coupling reactions, enabling the construction of highly substituted indazole derivatives. chim.it

Structure Activity Relationship Sar Studies of 5 Fluoro 6 Iodoindazole Derivatives

Impact of Halogen Substituents (Fluorine at C5, Iodine at C6) on Molecular Interactions and Ligand Binding

The placement of a fluorine atom at the C5 position and an iodine atom at the C6 position of the indazole ring profoundly influences the molecule's interaction with biological macromolecules. These substitutions can affect ligand binding through a combination of electronic modulation, steric effects, and the formation of specific non-covalent interactions.

In contrast, the iodine atom at C6 is much larger and more polarizable. While also electron-withdrawing, its effect is less pronounced than that of fluorine. The significant steric bulk of the iodine atom can be a critical determinant of binding, either by creating favorable van der Waals contacts in a complementary binding pocket or by sterically hindering binding to off-target proteins, thereby enhancing selectivity.

Table 1: Comparison of Physicochemical Properties of Halogen Substituents

| Property | Fluorine (F) | Iodine (I) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.98 |

| Electronegativity (Pauling Scale) | 3.98 | 2.66 |

| Polarizability (ų) | 0.56 | 5.35 |

| Primary Electronic Effect | Strong Inductive Withdrawal | Moderate Inductive Withdrawal |

| Hydrogen Bonding | Weak Acceptor | - |

This table presents generally accepted values for the physicochemical properties of fluorine and iodine, which are key to understanding their differential effects in a molecular scaffold like 5-fluoro-6-iodoindazole.

A key feature of the iodine substituent at C6 is its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. nih.govnih.gov This interaction is highly directional and can contribute significantly to binding affinity and specificity. ijres.orgrsc.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a potent halogen bond donor. ijres.org In the context of this compound, the iodine at C6 can form a stabilizing halogen bond with a suitable acceptor group in a protein's active site, anchoring the ligand in a specific orientation. medtigo.com

Positional Isomerism and SAR Considerations (e.g., Comparison with 5-Iodo-6-fluoroindazole)

The specific placement of the halogen substituents is critical to the biological activity of the indazole core. A positional isomer, such as 5-iodo-6-fluoroindazole, would be expected to exhibit a different SAR profile. In this isomer, the larger, more polarizable iodine atom is at the C5 position, while the smaller, more electronegative fluorine atom is at C6.

This seemingly subtle change can have significant consequences for ligand-protein interactions. For instance, if a binding pocket has a small, tight space at the C5 position and a larger, more accommodating region at C6, this compound would be a better fit than its 5-iodo-6-fluoro counterpart. Conversely, if a key halogen bond with a protein acceptor is optimal from the C5 position, the 5-iodo-6-fluoroindazole isomer would likely demonstrate higher potency. The differing electronic influences of fluorine and iodine at these positions would also alter the charge distribution across the indazole ring, potentially affecting other interactions like hydrogen bonding or π-stacking.

Influence of Substituent Diversity on Biological Target Modulation

While the 5-fluoro-6-iodo substitution pattern provides a foundational framework, further modifications to the indazole scaffold are crucial for optimizing activity against specific biological targets. Indazole derivatives are known to interact with a variety of protein classes, most notably protein kinases. ed.ac.uk The SAR of these derivatives is highly dependent on the nature and position of other substituents on the indazole ring.

Table 2: Hypothetical SAR of Substituted 5-Fluoro-6-iodoindazoles on a Generic Kinase

| Compound | R1 Substituent | R3 Substituent | Kinase Inhibition (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| This compound | H | H | >10,000 | Core scaffold, lacks key interactions for potent inhibition. |

| Derivative A | Methyl | H | 5,000 | Small N1-substituent provides minimal additional interaction. |

| Derivative B | Phenyl | H | 1,000 | N1-phenyl group may engage in hydrophobic or π-stacking interactions. |

| Derivative C | H | Amine | 800 | C3-amine can act as a hydrogen bond donor to the kinase hinge region. |

| Derivative D | Phenyl | Amine | 50 | Combination of N1-hydrophobic interaction and C3-hydrogen bonding leads to a synergistic improvement in potency. |

This table is illustrative and provides a hypothetical representation of how substituent diversity on the this compound core could modulate biological activity, based on common SAR trends for indazole-based kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Indazoles

QSAR studies on halogenated indazoles can provide valuable insights into the physicochemical properties that govern their biological activity. nih.gov These models use statistical methods to correlate variations in molecular descriptors with observed biological responses. For a series of this compound derivatives, a QSAR model could elucidate the quantitative impact of various substituents on target inhibition. nih.govaboutscience.eumdpi.com

Key molecular descriptors in such a model would likely include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Parameters such as partial atomic charges, dipole moment, and HOMO/LUMO energies quantify the electronic characteristics of the molecule. The electron-withdrawing nature of the fluoro and iodo groups would be significant here.

Steric descriptors: Molar refractivity and van der Waals volume would capture the steric influence of different substituents.

A well-constructed QSAR model for halogenated indazoles could predict the activity of novel derivatives, thereby guiding the design of more potent and selective compounds. nih.gov The model might reveal, for instance, that a certain range of lipophilicity (logP) combined with a specific steric bulk at the N1 position is optimal for activity, taking into account the foundational contributions of the 5-fluoro and 6-iodo substituents.

Computational and Theoretical Studies of 5 Fluoro 6 Iodoindazole

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govderpharmachemica.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5-fluoro-6-iodoindazole, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" that estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. For instance, in studies of other indazole derivatives, binding energies have been observed in the range of -7.0 to -9.0 kcal/mol, suggesting good affinity for their respective protein targets. derpharmachemica.com

The analysis of ligand-target interactions reveals the specific types of non-covalent bonds that stabilize the complex. These interactions can include:

Hydrogen Bonds: Crucial for molecular recognition, these form between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Halogen Bonds: The iodine atom on this compound could participate in halogen bonding, a directional interaction between a halogen and a nucleophilic site.

Pi-Interactions: These can include pi-pi stacking, pi-alkyl, and pi-cation interactions involving the aromatic system of the indazole ring.

In a hypothetical docking study of this compound, one would expect the fluorine and iodine substituents to significantly influence its binding orientation and interactions. For example, studies on other halogenated compounds have shown that halogen atoms can form crucial interactions that enhance binding affinity. mdpi.com

Table 1: Illustrative Molecular Docking Results for Indazole Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole-Amide 8v | Renal Cancer Receptor (6FEW) | -8.5 | Not Specified |

| Indazole-Amide 8w | Renal Cancer Receptor (6FEW) | -8.7 | Not Specified |

| Indazole-Amide 8y | Renal Cancer Receptor (6FEW) | -9.0 | Not Specified |

| Substituted Indazole 5f | Aromatase | -8.0 | Arg115 |

| Substituted Indazole 5g | Aromatase | -7.7 | Arg115, Thr310, Leu372 |

Note: This table is based on data for other indazole derivatives and is intended to be illustrative of the type of data obtained from molecular docking studies. nih.govderpharmachemica.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. nih.gov

Electrostatic Potential Maps: These maps visualize the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

For this compound, DFT calculations would likely show that the electronegative fluorine atom and the polarizable iodine atom significantly influence the electron distribution and reactivity of the indazole ring system. Studies on other indazole derivatives have used DFT to identify which compounds have the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov

Table 2: Illustrative DFT-Calculated Parameters for Indazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole-Amide 8a | -6.53 | -1.52 | 5.01 |

| Indazole-Amide 8c | -6.61 | -1.55 | 5.06 |

| Indazole-Amide 8s | -6.72 | -1.68 | 5.04 |

Note: This table is based on data for other indazole derivatives and illustrates the type of electronic properties that can be calculated using DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a target protein.

An MD simulation would begin with the docked complex of this compound and its target protein. The simulation then calculates the forces between the atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

This allows for the analysis of:

Conformational Changes: Both the ligand and the protein can change their shapes during the simulation, providing a more dynamic and realistic view of the binding process.

Stability of Interactions: MD simulations can assess the stability of the interactions observed in molecular docking. For example, it can show whether key hydrogen bonds are maintained throughout the simulation.

Binding Free Energy Calculations: Advanced MD methods can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Water Molecule Dynamics: The role of water molecules in the binding site can be explicitly studied, as they can mediate interactions between the ligand and the protein.

In a study of this compound, MD simulations would be crucial for confirming the stability of the docked pose and understanding the dynamic nature of its binding to a potential target. mdpi.commdpi.com

Prediction of Synthetic Pathways and Reaction Outcomes through Computational Methods

Computational methods are increasingly used to predict synthetic pathways and reaction outcomes, which can save significant time and resources in the laboratory. While specific tools for the de novo prediction of a complete synthetic route for a novel molecule like this compound are still evolving, computational chemistry can assist in several ways:

Reaction Feasibility: DFT calculations can be used to model proposed reaction steps, calculating activation energies and reaction thermodynamics to predict whether a reaction is likely to be favorable.

Regioselectivity and Stereoselectivity: For reactions with multiple possible outcomes, computational models can predict which isomers are most likely to form. For example, in the synthesis of substituted indazoles, there can be different possible isomers, and computational methods can help predict the most probable product. derpharmachemica.com

Spectroscopic Prediction: Computational methods can predict spectroscopic properties such as NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Retrosynthetic Analysis: Some software tools can assist in retrosynthetic analysis by searching databases of known reactions to propose potential disconnections and precursors for a target molecule.

For this compound, computational approaches could be used to evaluate different strategies for introducing the fluorine and iodine atoms onto the indazole core, helping to guide the design of an efficient synthetic route.

Role of 5 Fluoro 6 Iodoindazole in Chemical Probe Development and Chemical Biology

Design Principles for Halogenated Indazole-Based Chemical Probes

Chemical probes are selective small-molecule modulators used to study the function of proteins and biological pathways. nih.gov The design of effective probes based on the halogenated indazole scaffold leverages the unique properties of halogen atoms to fine-tune molecular characteristics such as potency, selectivity, and metabolic stability. rsc.orgresearchgate.net

Key design principles include:

Modulation of Physicochemical Properties: The fluorine atom at the 5-position is a common modification in medicinal chemistry. Its high electronegativity can alter the acidity of nearby N-H groups, influencing hydrogen bonding interactions with a target protein. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the probe's biological half-life.

Introduction of Halogen Bonding: The iodine atom at the 6-position is a large, polarizable atom capable of forming halogen bonds. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein's binding site. This interaction can significantly enhance binding affinity and selectivity for the target protein.

Synthetic Handle for Derivatization: The carbon-iodine bond is relatively weak and serves as a versatile synthetic handle. It allows for the attachment of various functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This feature is critical for converting a simple inhibitor into a functional chemical probe by adding reporter tags or reactive groups. rsc.org

Fine-Tuning Selectivity: The position and nature of the halogen can dramatically influence a compound's selectivity profile across the kinome or other target families. The specific substitution pattern of 5-Fluoro-6-iodoindazole can be rationally designed to exploit unique features in the binding site of a target of interest while avoiding interactions with off-targets. cam.ac.uk

These principles guide the optimization of halogenated indazoles from initial "hit" compounds into potent and selective chemical probes suitable for detailed biological investigation. rsc.orgnih.gov

Use in Target Identification and Validation Studies

Target identification and validation are foundational steps in the drug discovery process, aimed at confirming the role of a specific biomolecule in a disease's pathology. sartorius.comwjbphs.com Chemical probes derived from scaffolds like this compound play a crucial role in this process by enabling the modulation of a target's activity in cellular and in vivo models. nih.govresearchgate.net

Target Identification: In phenotypic screening campaigns, where compounds are tested for their effect on a cellular process without a preconceived target, a halogenated indazole "hit" can be used to identify its molecular target. The probe can be modified, often at the iodine position, to create an affinity-based probe (e.g., by attaching biotin). This modified probe can then be used in pull-down experiments with cell lysates to isolate its binding partners, which are subsequently identified by mass spectrometry.

Target Validation: Once a potential target is identified, chemical probes are used to validate its function. nih.gov A potent and selective probe allows researchers to establish a clear link between the modulation of the target and a specific biological outcome. For example, using an indazole-based kinase inhibitor probe, researchers can determine if the inhibition of a specific kinase is responsible for blocking cancer cell proliferation. nih.gov The key advantages of chemical probes over genetic methods (like RNAi or CRISPR) are their ability to provide rapid, reversible, and dose-dependent target modulation. nih.gov

The process ensures that modulating the intended target produces the desired therapeutic effect before committing significant resources to a full-scale drug development program. sartorius.com

Strategies for Incorporating Reporter Tags for Biological Assays (e.g., Bio-orthogonal Ligation)

To visualize and track target engagement in complex biological systems, chemical probes must be equipped with reporter tags such as fluorophores, biotin, or photo-affinity labels. Bio-orthogonal ligation reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes, making them ideal for this purpose. nih.govwikipedia.org

The 6-iodo substituent on the indazole ring is an excellent starting point for introducing the necessary chemical handles for these ligations. A common strategy involves a two-step process:

Installation of a Bio-orthogonal Handle: Using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, an alkyne group can be installed at the 6-position of the indazole core. This alkyne serves as a "chemical reporter" that is small, inert, and does not significantly perturb the probe's binding to its target.

Bio-orthogonal Ligation: The alkyne-modified probe can then be introduced into cells or organisms. Subsequently, a reporter tag (e.g., a fluorophore) carrying a complementary azide (B81097) group is added. The alkyne and azide groups react specifically and efficiently via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), a process often referred to as "click chemistry." nih.govyork.ac.uk

Other bio-orthogonal reactions that can be employed include the Staudinger ligation (phosphine reacts with azide) and the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., norbornene or trans-cyclooctene). wikipedia.orgyork.ac.ukescholarship.org These strategies allow for the selective labeling of target proteins in their native environment, enabling a wide range of applications from fluorescence microscopy to activity-based protein profiling. researchgate.net

Case Studies of Indazole Derivatives as Probes for Protein Kinases and Other Biological Targets

The indazole scaffold is a well-established core for inhibitors of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. rsc.orgnih.gov Halogenated indazole derivatives have been instrumental as chemical probes to elucidate the function of these kinases.

One prominent example involves inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis. Many indazole-based VEGFR inhibitors feature halogen substitutions to enhance their potency and selectivity. For instance, computational docking studies have shown that halogenated arylsulphonyl indazole derivatives can form stabilizing hydrogen bonds and π–π stacking interactions within the VEGFR2 kinase domain. nih.gov The specific placement of halogens can alter the orientation of the indazole ring, leading to different interaction patterns and potencies. nih.gov

In another case, derivatives of 4,5,6,7-tetrabromo-1H-indazole have been identified as inhibitors of protein kinase CK2, a constitutively active kinase involved in cell growth and proliferation. cam.ac.ukresearchgate.net Structure-activity relationship studies on these halogenated compounds led to the development of more potent and cell-permeable probes, which have been used to study the biological roles of CK2. cam.ac.uk

The table below summarizes findings for representative halogenated indazole derivatives used as chemical probes for protein kinases.

| Indazole Derivative Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| Arylsulphonyl indazoles | VEGFR-2 | Halogen substitutions influence binding orientation and interaction energy. Compounds stabilized by hydrogen bonding and π–π stacking. | nih.gov |

| Indazole-pyrimidine derivatives | VEGFR-2 | Hydrophobic groups like halogens at certain positions led to a decrease in potency compared to methoxy (B1213986) derivatives, highlighting the sensitivity of structure-activity relationships. | nih.gov |

| 4,5,6,7-Tetrabromo-1H-indazole | Protein Kinase CK2 | Serves as a foundational scaffold for developing ATP-competitive inhibitors of CK2. | cam.ac.ukresearchgate.net |

| Multi-target indazole derivatives | VEGFR-2, Tie-2, EphB4 | Demonstrated potent inhibition of multiple receptor tyrosine kinases involved in angiogenesis, acting as multi-target probes. | nih.gov |

These case studies underscore the power of using halogenated indazoles as customizable scaffolds for developing chemical probes to investigate kinase biology and validate new therapeutic targets.

Future Directions and Emerging Research Opportunities for 5 Fluoro 6 Iodoindazole

Development of Novel and Efficient Synthetic Routes

Emerging areas of focus include:

Transition-Metal-Catalyzed C-H Activation/Annulation: Recent advances have demonstrated the power of transition-metal catalysis for the one-step construction of functionalized indazoles. mdpi.com Methodologies involving rhodium (III) or silver (I) catalysts that mediate intramolecular C-H amination could provide direct access to the indazole core from appropriately substituted precursors. researchgate.netnih.gov The development of a catalytic system that regioselectively constructs the 5-fluoro-6-iodo substitution pattern would represent a significant advancement.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to batch processing. Developing a flow-based synthesis for 5-Fluoro-6-iodoindazole could accelerate the production of the core scaffold and its derivatives for screening libraries.

Enzymatic Synthesis: Biocatalysis is an increasingly important tool for green chemistry. The future may see the development of engineered enzymes capable of catalyzing the key bond-forming reactions required to assemble the this compound structure, offering high selectivity under mild conditions.

Exploration of Advanced Functionalization Strategies for Enhanced Molecular Complexity

The this compound scaffold is primed for diversification through advanced functionalization strategies. The distinct reactivity of the C-I bond versus other positions on the molecule allows for selective and sequential modifications, enabling the creation of large libraries of complex molecules for biological screening.

Key opportunities for functionalization include:

Cross-Coupling Reactions: The iodine atom at the C6 position is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. nih.gov This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

Late-Stage C-H Functionalization: Beyond the C6-iodo position, direct C-H functionalization at other positions (e.g., C3, C4, C7) of the indazole ring system is a powerful strategy for rapidly building molecular complexity without the need for de novo synthesis. nih.gov This approach allows chemists to modify complex, drug-like molecules in the final stages of a synthetic sequence.

N1 and N2 Alkylation/Arylation: The two nitrogen atoms of the indazole ring offer further points for modification. Selective alkylation or arylation can significantly impact the molecule's physicochemical properties, metabolic stability, and binding orientation within a biological target.

| Functionalization Strategy | Target Position | Potential Introduced Groups |

| Suzuki-Miyaura Coupling | C6 | Aryl, Heteroaryl |

| Stille Coupling | C6 | Alkyl, Vinyl, Aryl |

| C-H Borylation/Arylation | C3, C4, C7 | Boronic esters, Aryl groups |

| Buchwald-Hartwig Amination | C6 | Amines, Amides |

| N-Alkylation | N1/N2 | Alkyl chains, Functionalized side chains |

Deeper Mechanistic Understanding of Halogen Effects on Reactivity and Biological Activity

The presence of both fluorine and iodine on the same scaffold offers a unique opportunity to study the interplay of different halogen-driven effects on molecular recognition and reactivity. A deeper mechanistic understanding of these effects is crucial for rational drug design.

Fluorine's Role: The highly electronegative fluorine atom at the C5 position can significantly alter the electronic properties of the indazole ring. It can lower the pKa of the N-H bond, influence the metabolic stability of the molecule by blocking potential sites of oxidation, and participate in specific hydrogen bonds or dipole-dipole interactions with biological targets. organic-chemistry.org

Iodine's Role and Halogen Bonding: The large, polarizable iodine atom at the C6 position is a powerful halogen bond (X-bond) donor. ijres.org This interaction occurs between an electropositive region on the halogen atom (termed a σ-hole) and a nucleophilic region (like an oxygen or nitrogen atom) on a biomolecule. brocku.canih.gov Halogen bonds are highly directional and can be comparable in strength to hydrogen bonds, making them a valuable tool for enhancing ligand affinity and specificity. nih.govnih.gov Future research should focus on quantifying the strength and impact of iodine-mediated halogen bonds for this specific scaffold in various biological contexts.

| Halogen | Key Physicochemical Property | Primary Role in Drug Design |

| Fluorine | High Electronegativity | Metabolic stabilization, pKa modulation, specific polar interactions |

| Iodine | High Polarizability, σ-hole | Strong halogen bond donor for enhanced binding affinity and selectivity, synthetic handle |

Applications in Multitarget Ligand Design and Polypharmacology

Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for designing multitarget ligands due to its numerous points of diversification.

Indazole scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets. researchgate.net By strategically modifying different positions of the this compound core, it is possible to design ligands that interact with distinct targets simultaneously. For instance, a side chain installed at the N1 position could be optimized for one target, while a group introduced at the C6 position via the iodo handle could be tailored for a second target. Recent studies on indazole-based ligands have already shown their potential to interact with challenging membrane transporter targets implicated in various diseases. uni-luebeck.de

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. nih.gov Integrating these computational tools with research on this compound can significantly accelerate the identification and optimization of new drug candidates.

Potential applications include:

Predictive Synthesis Planning: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. acs.orgnih.gov

High-Throughput Virtual Screening: ML models can screen massive virtual libraries of compounds derived from the this compound scaffold against biological targets, prioritizing a smaller, more promising set of molecules for actual synthesis and testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Accelerated Optimization Cycles: The integration of AI with automated synthesis and high-throughput screening can create a closed-loop "Design-Make-Test-Analyze" cycle, rapidly iterating through molecular designs to quickly identify clinical candidates. cam.ac.ukprnewswire.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-6-iodoindazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with halogenation or fluorination of indazole precursors, using regioselective iodination (e.g., via electrophilic substitution). Optimize solvent polarity (e.g., DMF vs. THF), temperature (controlled stepwise heating), and catalysts (e.g., CuI for Ullmann-type couplings). Validate purity via HPLC (>98%) and structural confirmation via H/C NMR and HRMS. Document reaction yields under varying conditions to identify optimal parameters .

Q. How should researchers characterize the purity and structural integrity of this compound for pharmacological studies?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Spectroscopy : F NMR to confirm fluorine incorporation; X-ray crystallography for absolute configuration.

- Mass Spectrometry : HRMS to verify molecular ion peaks.

- Thermal Analysis : DSC for polymorph screening. Cross-reference data with synthetic protocols to ensure batch consistency .

Advanced Research Questions

Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?

- Methodological Answer :

- Systematic Replication : Repeat reactions under standardized conditions (e.g., inert atmosphere, degassed solvents).

- Variable Isolation : Test individual factors (ligand choice, base strength) to pinpoint discrepancies.

- Mechanistic Probes : Use DFT calculations to model transition states and identify steric/electronic barriers from the iodine substituent.

- Meta-Analysis : Compare literature data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental validity .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Molecular Dynamics : Simulate charge distribution (Mulliken charges) to identify electrophilic sites.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for substitution at C5 (fluoro) vs. C6 (iodo).

- Benchmarking : Validate predictions with experimental kinetic studies (e.g., Hammett plots). Publish negative results to clarify limitations in predictive models .

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound derivatives against kinase targets?

- Methodological Answer :

- Assay Design : Use fluorescence-based ADP-Glo™ kinase assays with positive controls (e.g., staurosporine).

- Dose-Response Curves : Test derivatives across a log-scale concentration range (1 nM–100 µM) to calculate IC.

- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

- Data Triangulation : Corrogate biochemical activity with cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in this compound synthesis for longitudinal studies?

- Methodological Answer :

- Quality Control : Implement strict in-process checks (TLC monitoring, mid-reaction sampling).

- Statistical Process Control : Use ANOVA to compare yields/purity across batches.

- Stability Studies : Store batches under controlled conditions (e.g., -20°C, argon) and periodically re-test.

- Collaborative Validation : Share samples with independent labs for blinded reproducibility testing .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS regression to identify confounding variables (e.g., solvent residue, assay pH).

- Bayesian Modeling : Quantify uncertainty in IC measurements.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.

- Transparency : Publish raw datasets and analysis scripts in open repositories (e.g., Zenodo) to enable peer scrutiny .

Ethical & Reporting Standards

Q. How should researchers document the use of this compound to comply with ICMJE guidelines for reproducibility?

- Methodological Answer :

- Detailed Protocols : Report synthesis steps, purification methods, and characterization data in supplementary materials.

- Safety Data : Include SDS information (e.g., toxicity, handling precautions).

- Code Sharing : Deposit computational workflows (e.g., Gaussian input files) in public repositories.

- Reagent Catalogs : Specify suppliers, catalog numbers, and batch IDs for critical reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.